molecular formula C6H5IN2O3 B047831 2-Iodo-3-methoxy-6-nitropyridine CAS No. 115170-07-5

2-Iodo-3-methoxy-6-nitropyridine

Cat. No.: B047831
CAS No.: 115170-07-5
M. Wt: 280.02 g/mol
InChI Key: DUOMLXGCXDZKAB-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5IN2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the third position, and a nitro group at the sixth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxy-6-nitropyridine typically involves the nitration of 2-Iodo-3-methoxypyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.

Another method involves the iodination of 3-methoxy-6-nitropyridine. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the second position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxy-6-nitropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

Major Products Formed

    Substitution: Products such as 2-azido-3-methoxy-6-nitropyridine or 2-cyano-3-methoxy-6-nitropyridine.

    Reduction: 2-Iodo-3-methoxy-6-aminopyridine.

    Oxidation: 2-Iodo-3-hydroxy-6-nitropyridine.

Scientific Research Applications

2-Iodo-3-methoxy-6-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxy-6-nitropyridine depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Methoxy-6-nitropyridine: Lacks the iodine atom, affecting its reactivity in substitution reactions.

    2-Iodo-6-nitropyridine: Lacks the methoxy group, influencing its reactivity and applications.

Uniqueness

2-Iodo-3-methoxy-6-nitropyridine is unique due to the presence of all three substituents (iodine, methoxy, and nitro groups) on the pyridine ring. This combination of substituents provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-iodo-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOMLXGCXDZKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552934
Record name 2-Iodo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115170-07-5
Record name 2-Iodo-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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